Cas no 1393572-23-0 (1-(5-METHOXY-3-METHYLPYRAZIN-2-YL)ETHANONE)

1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone is a pyrazine derivative characterized by its methoxy and methyl substituents, which influence its reactivity and physicochemical properties. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, enabling its use as a versatile intermediate. The presence of the methoxy group enhances solubility in polar solvents, while the methyl substitution contributes to stability under various reaction conditions. Its well-defined molecular structure allows for precise modifications, making it valuable in the development of specialized chemical entities. The compound is typically handled under controlled conditions to maintain purity and performance in synthetic applications.
1-(5-METHOXY-3-METHYLPYRAZIN-2-YL)ETHANONE structure
1393572-23-0 structure
商品名:1-(5-METHOXY-3-METHYLPYRAZIN-2-YL)ETHANONE
CAS番号:1393572-23-0
MF:C8H10N2O2
メガワット:166.18
CID:5307555
PubChem ID:72218576

1-(5-METHOXY-3-METHYLPYRAZIN-2-YL)ETHANONE 化学的及び物理的性質

名前と識別子

    • 1-(5-METHOXY-3-METHYLPYRAZIN-2-YL)ETHANONE
    • 1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
    • 1393572-23-0
    • AB85670
    • PS-19396
    • 1-(5-Methoxy-3-methylpyrazin-2-yl)ethan-1-one
    • F89732
    • インチ: 1S/C8H10N2O2/c1-5-8(6(2)11)9-4-7(10-5)12-3/h4H,1-3H3
    • InChIKey: PPFGLCQKMBVRNG-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(C1=NC=C(OC)N=C1C)C

計算された属性

  • せいみつぶんしりょう: 166.074227566g/mol
  • どういたいしつりょう: 166.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 52.1Ų

1-(5-METHOXY-3-METHYLPYRAZIN-2-YL)ETHANONE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR023QDT-250mg
1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
1393572-23-0 97%
250mg
$366.00 2025-02-13
eNovation Chemicals LLC
Y1231385-1g
1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
1393572-23-0 97%
1g
$990 2025-02-22
1PlusChem
1P023Q5H-250mg
1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
1393572-23-0 97%
250mg
$322.00 2024-06-21
Aaron
AR023QDT-500mg
1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
1393572-23-0 97%
500mg
$604.00 2025-02-13
eNovation Chemicals LLC
Y1231385-100mg
1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
1393572-23-0 97%
100mg
$255 2025-02-22
eNovation Chemicals LLC
Y1231385-500mg
1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
1393572-23-0 97%
500mg
$655 2025-02-28
eNovation Chemicals LLC
Y1231385-10g
1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
1393572-23-0 97%
10g
$5140 2025-02-28
eNovation Chemicals LLC
Y1231385-5g
1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
1393572-23-0 97%
5g
$3080 2025-02-28
eNovation Chemicals LLC
Y1231385-500MG
1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
1393572-23-0 97%
500mg
$655 2024-07-21
eNovation Chemicals LLC
Y1231385-100mg
1-(5-methoxy-3-methyl-pyrazin-2-yl)ethanone
1393572-23-0 97%
100mg
$255 2024-07-21

1-(5-METHOXY-3-METHYLPYRAZIN-2-YL)ETHANONE 関連文献

1-(5-METHOXY-3-METHYLPYRAZIN-2-YL)ETHANONEに関する追加情報

1-(5-METHOXY-3-METHYLPYRAZIN-2-YL)ETHANONE: An Overview of CAS No. 1393572-23-0

1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone, also known by its CAS number 1393572-23-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazine ring substituted with a methoxy and methyl group, as well as an ethanone moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone (CAS No. 1393572-23-0) is represented by the molecular formula C9H11N2O2. The compound's molecular weight is approximately 179.19 g/mol, and it exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties facilitate its use in various biochemical assays and in vitro studies.

In recent years, significant research has been conducted to explore the biological activities of 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone. One of the most notable areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are key enzymes in signal transduction pathways that regulate cell growth, proliferation, and survival. This makes it a promising candidate for the development of targeted therapies for cancer and other proliferative disorders.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the inhibitory effects of 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone on a panel of protein kinases. The results demonstrated that the compound exhibited selective inhibition against several kinases, including Aurora A and B, which are known to play crucial roles in mitosis and chromosome segregation. The selective inhibition profile suggests that 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone could be developed into a potent and specific kinase inhibitor for therapeutic applications.

Beyond its kinase inhibitory properties, 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone has also shown potential as an anti-inflammatory agent. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This anti-inflammatory activity makes it a potential lead compound for developing new treatments for inflammatory diseases.

The pharmacokinetic properties of 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone have also been studied to assess its suitability for clinical development. Preliminary data indicate that the compound has favorable oral bioavailability and a reasonable half-life, which are important factors for drug candidates. Additionally, toxicity studies have shown that 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone exhibits low toxicity at therapeutic concentrations, further supporting its potential as a safe and effective therapeutic agent.

In conclusion, 1-(5-methoxy-3-methylpyrazin-2-yl)ethanone (CAS No. 1393572-23-0) is a promising compound with diverse biological activities. Its potential as a kinase inhibitor and anti-inflammatory agent makes it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are likely to uncover additional therapeutic applications and optimize its pharmacological properties for clinical use.

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